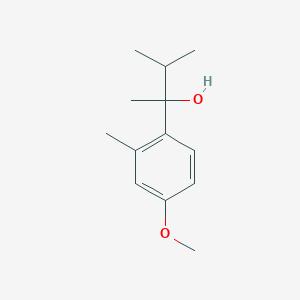![molecular formula C13H18BrNO B7940169 N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine](/img/structure/B7940169.png)
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using ethyl diazoacetate in the presence of a catalyst such as rhodium or copper.
Amine Formation: The final step involves the formation of the cyclopropanamine moiety through a nucleophilic substitution reaction with ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of brominated and methoxylated compounds on biological systems.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The cyclopropanamine moiety may interact with amine receptors or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure but with dimethylamine instead of cyclopropanamine.
2-Bromo-5-methoxybenzoic acid: Lacks the amine and cyclopropane moieties.
2-Bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of the amine and cyclopropane moieties.
Uniqueness
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated and methoxylated compounds, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-15(11-4-5-11)9-10-8-12(16-2)6-7-13(10)14/h6-8,11H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXFRMATYCWGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)OC)Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B7940150.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B7940158.png)
![1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine](/img/structure/B7940163.png)


methylamine](/img/structure/B7940178.png)
methylamine](/img/structure/B7940179.png)
